2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and oxo groups, and an acetamide moiety linked to a phenoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and urea or thiourea under acidic or basic conditions. For instance, 4,5-dimethyl-6-oxopyrimidine can be prepared by reacting acetylacetone with urea in the presence of a catalyst such as hydrochloric acid.
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Acylation Reaction: : The pyrimidine derivative is then subjected to an acylation reaction with 4-phenoxyphenylacetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: 4,5-dimethyl-6-hydroxypyrimidine derivatives.
Reduction Products: 4,5-dimethyl-6-hydroxypyrimidine derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cellular processes, its bioavailability, and its potential therapeutic uses.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
- 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-chlorophenyl)acetamide
- 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-15(2)21-13-23(20(14)25)12-19(24)22-16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPINMHHMYBFVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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